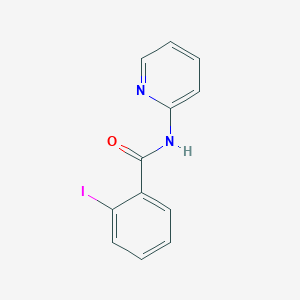

2-iodo-N-(pyridin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-iodo-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring and a pyridine ring attached to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

Substitution Reactions: Formation of N-(pyridin-2-yl)benzamide derivatives with different substituents.

Oxidation Reactions: Formation of N-oxide derivatives.

Reduction Reactions: Formation of N-(pyridin-2-yl)benzylamine.

Scientific Research Applications

2-iodo-N-(pyridin-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

Material Science: The compound is used in the synthesis of metal-organic frameworks and coordination polymers due to its ability to coordinate with metal ions.

Biological Research: It is used in the study of protein-ligand interactions and as a probe in biochemical assays.

Industrial Applications: The compound is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites. The iodine atom and the pyridine ring play crucial roles in the binding affinity and specificity of the compound. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)benzamide: Lacks the iodine atom, which may result in different reactivity and binding properties.

2-chloro-N-(pyridin-2-yl)benzamide: Contains a chlorine atom instead of iodine, which may affect its chemical reactivity and biological activity.

2-bromo-N-(pyridin-2-yl)benzamide: Contains a bromine atom instead of iodine, which may influence its physical and chemical properties.

Uniqueness

2-iodo-N-(pyridin-2-yl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to specific targets. Additionally, the iodine atom can be easily substituted with other functional groups, making the compound a versatile building block for the synthesis of various derivatives.

Biological Activity

2-Iodo-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom attached to a benzamide moiety and a pyridine ring. Its molecular formula is C11H9I N2O, with a molecular weight of approximately 299.12 g/mol. The iodine atom enhances the compound's reactivity and interaction with various biological targets, making it a versatile building block in organic synthesis .

Biological Activity

Mechanism of Action

Research indicates that this compound may function as an inhibitor by binding to the active sites of specific enzymes. This binding is influenced by the structural characteristics imparted by the iodine atom and the pyridine ring, which are crucial for determining the compound's pharmacological profile .

Enzyme Inhibition

The compound has shown promise in inhibiting various kinases and enzymes, which are critical targets in cancer therapy and other diseases. For instance, it has been evaluated for its potential as a kinase inhibitor, with studies suggesting that structural analogs can significantly enhance inhibitory activity against specific enzyme targets .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in identifying how modifications to its structure can influence biological activity. The following table summarizes some related compounds and their notable properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| N-(Pyridin-2-yl)benzamide | Lacks iodine; contains only benzamide | Used in studies on protein-ligand interactions |

| 4-Iodo-N-(pyridin-2-yl)benzamide | Iodine at para position | Exhibits different reactivity patterns |

| 5-Methoxy-2-iodobenzamide | Methoxy group addition | Effective catalyst for oxidation reactions |

| N-Isopropyl-5-methoxybenzamide | Isopropyl substitution | High reactivity as a catalyst for alcohol oxidation |

These variations illustrate how substituents influence the compound's reactivity and biological activity, paving the way for further drug design .

Case Studies

Inhibition of EZH2

A relevant study explored compounds similar to this compound as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a promising target in diffuse large B-cell lymphoma. The findings revealed that certain derivatives exhibited potent inhibitory effects, highlighting the importance of structural modifications on biological efficacy .

Anticancer Activity

Another study demonstrated that derivatives of benzamide compounds could induce apoptosis in cancer cell lines. The ability to arrest cell cycles at specific phases was noted, which is crucial for developing therapeutic agents targeting cancer .

Properties

CAS No. |

349110-29-8 |

|---|---|

Molecular Formula |

C12H9IN2O |

Molecular Weight |

324.12 g/mol |

IUPAC Name |

2-iodo-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H9IN2O/c13-10-6-2-1-5-9(10)12(16)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,16) |

InChI Key |

XYUKXHHIXLXOMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.